N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide
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Overview
Description
“N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide” is a compound that contains a thiophene ring . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The structure of “this compound” would include this thiophene ring along with a cyclobutanecarboxamide group and a 2-methyl-2-propyl group.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Synthesis and Characterization of Research Chemicals
Research into synthetic cannabinoids like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) has been significant for understanding the synthesis, characterization, and differentiation of research chemicals. Mislabeling of such chemicals can occur, highlighting the importance of accurate identification for scientific and pharmacological exploration. Studies have detailed the synthesis routes and analytical characterizations of these compounds, underscoring the complex nature of synthetic cannabinoid research and its implications for drug discovery and safety regulations (McLaughlin et al., 2016).
Metabolism and Stability Analysis
Understanding the metabolism and thermal stability of synthetic cannabinoids, including 3,5-AB-CHMFUPPYCA and its regioisomer, is crucial for forensic and pharmacological studies. Research has identified the primary metabolic transformations and potential for artefactual metabolites that may arise from smoking, affecting the interpretation of drug use and exposure. Such studies are foundational for developing targeted analyses for abstinence control and elucidating the pharmacokinetics of novel psychoactive substances (Franz et al., 2017).
Chemical Synthesis Innovations
Advancements in chemical synthesis, such as the development of mechanochemical methods to create sulfonyl-(thio)ureas, demonstrate the broader applicability of novel compounds in drug development. These methods offer greener, more efficient pathways for synthesizing compounds with potential therapeutic uses, including anti-diabetic drugs. Such research not only expands the chemical toolkit but also opens new avenues for pharmaceutical innovation and sustainable chemistry practices (Tan et al., 2014).
Novel Binding Site Discovery
Identifying novel small-molecule binding sites, as seen in the inhibition of the fat mass and obesity-associated protein (FTO) by specific inhibitors, illustrates the potential for N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide derivatives to contribute to obesity and metabolic disorder treatments. Discovering new binding sites enables the design of selective and potent inhibitors, providing insights into novel therapeutic targets for complex conditions (He et al., 2015).
Mechanism of Action
While the specific mechanism of action for “N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide” is not mentioned in the sources, thiophene derivatives often exhibit a variety of biological activities. For example, thiopropamine, a thiophene analogue of amphetamine, is likely a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .
Future Directions
Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, such as “N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide”, with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on investigating new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-13(2,11-6-7-16-8-11)9-14-12(15)10-4-3-5-10/h6-8,10H,3-5,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPVEDOKTPZCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCC1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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